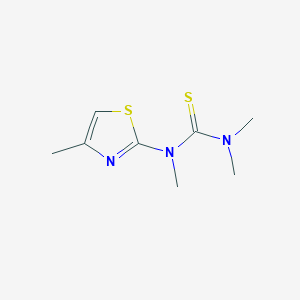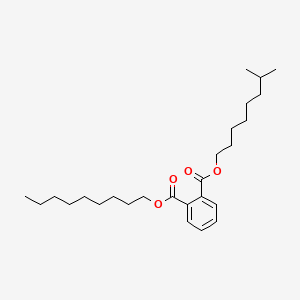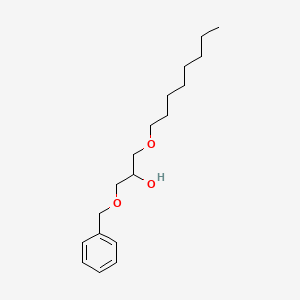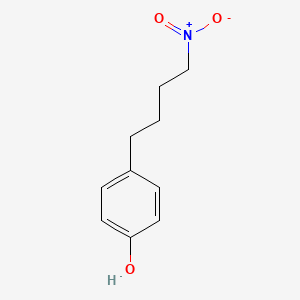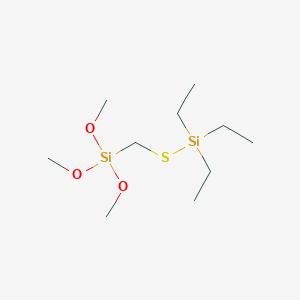
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane is a chemical compound known for its unique structure and properties It contains both silicon and sulfur atoms, which contribute to its distinct chemical behavior
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane typically involves the reaction of diethylsilane with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce silanes or siloxanes.
Aplicaciones Científicas De Investigación
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce silicon and sulfur atoms into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane exerts its effects involves interactions with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other atoms, leading to the formation of new chemical structures. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Similar structure but with methyl groups instead of ethyl groups.
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Another variant with different substituents.
Uniqueness
This compound is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical properties
Propiedades
Número CAS |
95454-55-0 |
|---|---|
Fórmula molecular |
C10H26O3SSi2 |
Peso molecular |
282.55 g/mol |
Nombre IUPAC |
triethyl(trimethoxysilylmethylsulfanyl)silane |
InChI |
InChI=1S/C10H26O3SSi2/c1-7-15(8-2,9-3)14-10-16(11-4,12-5)13-6/h7-10H2,1-6H3 |
Clave InChI |
ZZHIUNIFEKXRMH-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)SC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


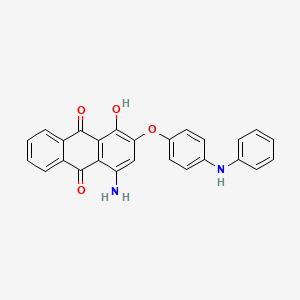

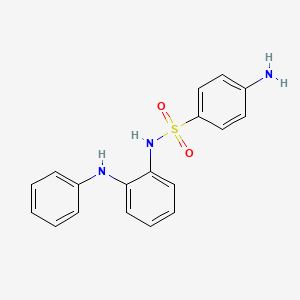
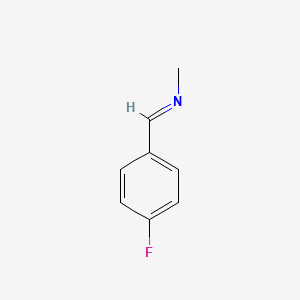
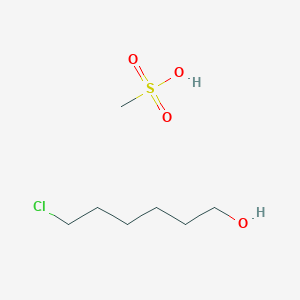
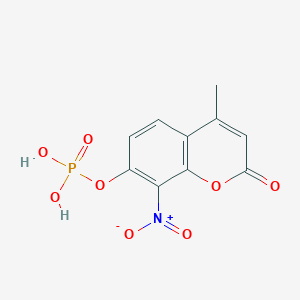

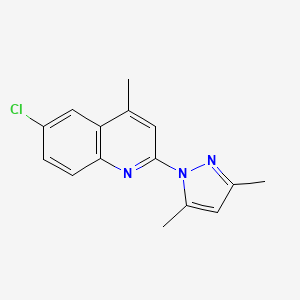
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
